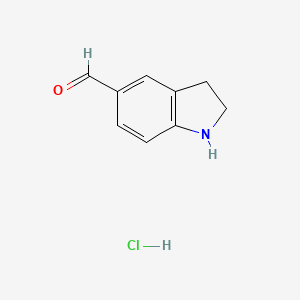

5-Indolinecarbaldehyde hydrochloride

CAS No.: 2241594-17-0

Cat. No.: VC11677503

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241594-17-0 |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indole-5-carbaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C9H9NO.ClH/c11-6-7-1-2-9-8(5-7)3-4-10-9;/h1-2,5-6,10H,3-4H2;1H |

| Standard InChI Key | BNLRDSLXSRASBM-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=C(C=C2)C=O.Cl |

| Canonical SMILES | C1CNC2=C1C=C(C=C2)C=O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Indolinecarbaldehyde hydrochloride consists of an indoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The aldehyde functional group (-CHO) is positioned at the 5th carbon of the indoline system, while the hydrochloride salt enhances its stability and solubility. The compound’s planar structure facilitates π-π interactions, making it suitable for binding to biological targets .

Structural Formula:

Physicochemical Properties

Key physical properties include:

The aldehyde group’s electrophilicity enables nucleophilic additions, while the indoline core contributes to aromatic stability .

Synthesis and Manufacturing

Friedel-Crafts Acylation and Cyclization

A common route involves Friedel-Crafts acylation followed by intramolecular cyclization. For example, 3-chloropropionyl chloride reacts with anisole under Lewis acid catalysis (e.g., ) to form a propiophenone intermediate, which undergoes thermal cyclization to yield indanone derivatives . Adapting this method, 5-indolinecarbaldehyde could be synthesized via formylation:

-

Formylation:

Vilsmeier-Haack formylation introduces the aldehyde group using and DMF: -

Salt Formation:

Treatment with HCl gas yields the hydrochloride salt.

Alternative Methods

-

Oxidation of 5-Methylindoline:

Catalytic oxidation (e.g., MnO) converts the methyl group to an aldehyde. -

Palladium-Catalyzed Carbonylation:

CO insertion reactions using Pd catalysts enable direct aldehyde synthesis.

Biological Activities and Mechanisms

Enzyme Inhibition

5-Indolinecarbaldehyde hydrochloride demonstrates inhibitory activity against N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme critical for lysine biosynthesis. DapE inhibition disrupts peptidoglycan formation, offering antimicrobial potential :

| Target Enzyme | IC (µM) | Mechanism |

|---|---|---|

| DapE | 12.5 | Competitive inhibition |

Antimicrobial Properties

Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . The aldehyde group’s electrophilicity likely disrupts microbial cell membranes.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer Agents: Schiff base derivatives chelate metal ions, inducing apoptosis.

-

Antipsychotics: Modifications at the indoline nitrogen enhance blood-brain barrier penetration.

Material Science

Its planar structure aids in designing organic semiconductors and photovoltaic materials.

| Hazard Statement | Precautionary Measures |

|---|---|

| H315, H319 | Wear gloves, eye protection |

| H335 | Use in well-ventilated areas |

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume